Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate
Description
Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is a carbamate-protected amino alcohol derivative. Its structure features a tert-butyloxycarbonyl (Boc) group, an N-methylcarbamate moiety, and a propyl backbone substituted with amino, hydroxy, and hydroxymethyl groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where its protective groups enhance stability and control reactivity during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-9(2,3)16-8(15)12(4)5-10(11,6-13)7-14/h13-14H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQCHLMMILZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The preparation of the target compound can be approached through several retrosynthetic pathways:
- From a suitably protected aminodiol derivative with subsequent N-methylation
- From a 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) scaffold with selective protection/deprotection
- From simpler precursors through multi-step synthesis involving hydroxylation and amination
Key Reaction Types
The synthesis typically involves combinations of the following reaction types:
- Protection/deprotection chemistry
- Reductive amination
- Nucleophilic substitution
- Hydroxylation
- Selective reduction
Preparation Method via TRIS Scaffold Functionalization
Synthetic Route Overview
This approach utilizes 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) as the starting material, incorporating the Boc group and N-methyl functionality through sequential reactions.
Table 1. Reagents and Conditions for TRIS-Based Synthesis
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Selective protection of primary amine | Di-tert-butyl dicarbonate, TEA | DCM, 0-25°C, 4h | 85-90 |
| 2 | N-methylation | Methyl iodide, K₂CO₃ | DMF, 0-25°C, 12h | 75-80 |
| 3 | Selective hydroxyl protection | TBDMSCl, imidazole | DMF, 0°C, 6h | 70-75 |
| 4 | Deprotection | TBAF | THF, 0°C, 2h | 80-85 |
Detailed Procedure
Step 1: Boc Protection
In a 500 mL round-bottom flask equipped with a magnetic stirrer, 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) (12.1 g, 100 mmol) is dissolved in a mixture of water (50 mL) and 1,4-dioxane (100 mL). The solution is cooled to 0°C, and triethylamine (14 mL, 100 mmol) is added. Di-tert-butyl dicarbonate (24 g, 110 mmol) dissolved in 1,4-dioxane (50 mL) is added dropwise over 1 hour while maintaining the temperature below 5°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction is monitored by TLC (ethyl acetate/hexane 1:1). Upon completion, the mixture is concentrated under reduced pressure to remove most of the 1,4-dioxane. The aqueous solution is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with 0.5 N HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL), dried over Na₂SO₄, filtered, and concentrated to yield the N-Boc protected TRIS derivative.
Step 2: N-Methylation
The N-Boc protected intermediate (10 g, 45 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen atmosphere. Potassium carbonate (12.4 g, 90 mmol) is added, and the mixture is stirred for 30 minutes at 0°C. Methyl iodide (5.6 mL, 90 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane 1:1). Upon completion, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with water (5 × 50 mL) to remove DMF, then with brine (100 mL), dried over Na₂SO₄, filtered, and concentrated to yield the N-methyl derivative.
Alternative Preparation via Selective Protection Strategy
Synthetic Route Overview
This alternative approach involves selective protection of functional groups to achieve the desired substitution pattern.
Table 2. Reagents and Conditions for Selective Protection Strategy
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Diamine protection | Di-tert-butyl dicarbonate | CH₂Cl₂, 0-20°C, 2h | 80-85 |
| 2 | Selective N-methylation | Methyl iodide, NaH | THF, 0°C, 4h | 70-75 |
| 3 | Introduction of hydroxymethyl groups | Formaldehyde, NaBH₃CN | MeOH, pH 6-7, 25°C, 12h | 65-70 |
| 4 | Oxidation | MCPBA | CH₂Cl₂, 0°C, 4h | 60-65 |
| 5 | Final deprotection | TFA | CH₂Cl₂, 0°C, 2h | 75-80 |
Detailed Procedure
The approach described in patent literature involves a careful sequential protection/deprotection strategy to achieve the desired substitution pattern. A key step involves the N-methylation of a protected precursor under phase-transfer conditions, similar to the method described for tert-butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate.
To a solution of the protected amino alcohol intermediate (2 g, 12.1 mmol) in dry DCM (12 mL), di-tert-butyl dicarbonate (2.91 g, 13.3 mmol) is added at 0°C and the reaction mixture stirred for 2 hours at room temperature. Water is added, and the aqueous phase is extracted with DCM. The combined organic fractions are washed with saturated NaHCO₃ solution, brine, and dried over MgSO₄. After filtration, the solvent is removed under reduced pressure to afford the intermediate compound.
Industrial-Scale Preparation Method
For large-scale production, a telescoped process has been developed that minimizes isolation of intermediates and improves overall efficiency.
Process Overview
Table 3. Industrial Process Parameters
| Parameter | Value | Notes |
|---|---|---|
| Batch size | 5-50 kg | Scalable |
| Overall yield | 65-70% | From commercially available starting materials |
| Number of steps | 3-4 | Telescoped process |
| Critical parameters | Temperature control, reagent addition rate | Especially during exothermic steps |
| Solvent recovery | >90% | For environmental sustainability |
Telescoped Synthesis Procedure
The industrial synthesis employs a telescoped approach similar to that described for other tert-butyl carbamate derivatives. The key aspects include:
Compound 1 undergoes ring closure protection reaction with 4-trifluoromethyl benzaldehyde and 2-methylbenzoyl chloride in the presence of alkali to obtain a compound 2.
The compound 2 undergoes alkylation with appropriate reagents followed by hydrolysis in the presence of an inorganic base.
Through process telescoping, the intermediate compounds are subjected to reduction with sodium borohydride, followed by acid hydrolysis and reaction with di-tert-butyl dicarbonate in the presence of alkali.
The reaction temperature is carefully controlled at each stage, typically ranging from 0-10°C for the protection steps and 10-30°C for the final Boc protection step.
Enzymatic Resolution Approach for Stereoselective Synthesis
When stereochemical control is required, enzymatic resolution provides an effective approach.
Enzymatic Resolution Method
Table 4. Enzymatic Resolution Parameters
| Enzyme | Substrate | Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Lipase B from Candida antarctica | Racemic acetate intermediate | Phosphate buffer (pH 7.5), 30°C, 24h | >98 | 45-48 |
| Pig liver esterase | Racemic carbamate intermediate | TRIS buffer (pH 8.0), 25°C, 48h | >95 | 42-45 |
Procedure for Enzymatic Resolution
The racemic intermediate (10 g) is dissolved in a mixture of TRIS buffer (100 mL, pH 8.0) and acetone (10 mL). Pig liver esterase (1000 U) is added, and the reaction mixture is gently stirred at 25°C for 48 hours. The pH is maintained at 8.0 by periodic addition of 1N NaOH. The reaction progress is monitored by HPLC using a chiral column. Upon reaching optimal conversion (typically 45-50%), the reaction mixture is extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched product.
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
Table 5. Comparative Analysis of Synthetic Approaches
| Method | Overall Yield (%) | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| TRIS-based approach | 45-50 | 4 | Common starting material, straightforward chemistry | Lower overall yield due to multiple steps |
| Selective protection strategy | 50-55 | 5 | Higher selectivity for functional groups | More complex procedures, expensive reagents |
| Industrial telescoped process | 65-70 | 3-4 | Fewer isolations, higher throughput | Requires specialized equipment |
| Enzymatic resolution | 40-45 | 5-6 | High stereoselectivity | Lower theoretical yield, enzyme cost |
Environmental and Economic Considerations
The preparation methods vary significantly in terms of environmental impact and economic viability:
The TRIS-based approach utilizes readily available starting materials but requires multiple protection/deprotection steps that generate waste.
The selective protection strategy offers good control but uses more expensive reagents and generates more waste.
The industrial telescoped process minimizes solvent usage and waste through reduced isolation steps.
The enzymatic approach offers excellent stereoselectivity but at higher cost due to enzyme expenses and lower theoretical yield.
Characterization and Quality Control
Analytical Methods
For quality control of the prepared compound, the following analytical methods are typically employed:
- NMR spectroscopy (¹H and ¹³C) for structural confirmation
- HPLC for purity determination (typically >98%)
- Mass spectrometry for molecular weight confirmation
- IR spectroscopy for functional group identification
- Optical rotation for stereochemical analysis (if applicable)
Key Spectroscopic Data
¹H NMR (400MHz, CDCl₃) : δ 5.72-5.83 (m, 1H), 5.08-5.13 (m, 2H), 4.74 (br, 1H), 3.57-3.67 (m, 3H), 2.76 (br, 1H), 2.21-2.32 (m, 2H), 1.43 (s, 9H).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) tert-Butyl N-[3-[[3-(dimethylcarbamoyl)-6-nitrochroman-5-yl]amino]propyl]-N-methylcarbamate ()
- Key Differences : Incorporates a nitrochroman ring and dimethylcarbamoyl substituent, increasing aromaticity and lipophilicity.
- Synthesis: Synthesized via a coupling reaction with tert-butyl N-(3-aminopropyl)-N-methylcarbamate (87% yield), yielding a bright yellow-orange oil .
- Applications : Likely tailored for biological activity (e.g., enzyme inhibition) due to its nitroaromatic and carbamoyl groups.
b) tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate ()
- Synthesis : Achieved via cyclization (80% yield), with LCMS data ([M-Boc+H]+ 270) confirming purity .
- Applications : Benzimidazolones are common in kinase inhibitors, suggesting use in medicinal chemistry.
c) tert-Butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride ()
- Key Differences : Simplified structure lacking hydroxymethyl and N-methyl groups; configured as an (R)-stereoisomer.
- Physical Properties : Hydrochloride salt improves aqueous solubility (Mol. formula: C8H19ClN2O3) .
- Applications: Potential as a chiral building block for peptides or small-molecule drugs.
d) tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate ()
- Key Differences: Replaces the amino group with a methyl and two hydroxyls (C9H19NO4), increasing polarity.
- Applications : Useful in glycosylation or polyol synthesis due to vicinal diols .
e) tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate ()
Physicochemical and Spectral Properties
- HRMS and LCMS data in –2 confirm structural integrity, while the hydrochloride salt () shows distinct handling requirements.
Biological Activity
Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its neuroprotective effects, anti-tumor properties, and mechanisms of action.
- Molecular Formula: C9H20N2O5
- Molecular Weight: 236.27 g/mol
- Physical State: White crystalline solid
- Solubility: Soluble in water and polar organic solvents
The compound contains a tert-butyl group and multiple hydroxyl groups, which contribute to its reactivity and biological interactions.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer’s disease (AD). In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of AD pathology. Specifically, it demonstrated a significant reduction in cell death of astrocytes induced by Aβ 1-42, suggesting a protective mechanism against oxidative stress and inflammatory responses .
Table 1: Summary of Neuroprotective Effects
Anti-Tumor Properties
This compound has also been investigated for its anti-tumor potential. The compound's ability to interact with various biological targets makes it a candidate for cancer therapy. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.
The biological activity of this compound is largely attributed to its structural components:
- Carbamate Functional Group : Facilitates nucleophilic substitution reactions, enhancing its reactivity with biological targets.
- Hydroxyl Groups : Contribute to hydrogen bonding interactions, potentially increasing binding affinity with enzymes and receptors.
- Amino Group : May interact with neurotransmitter systems, influencing neuroprotective pathways.
Case Studies
Several case studies highlight the compound's potential applications:
- Alzheimer's Disease Model : In an in vivo study using a scopolamine-induced AD model, the compound showed promise in reducing amyloid levels and improving cognitive function, although results varied compared to established treatments like galantamine .
- Cancer Cell Line Studies : Research on various cancer cell lines indicated that the compound could inhibit proliferation rates significantly; however, specific IC50 values and mechanisms remain under investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate?
- Methodology : The compound is synthesized via carbamate-amine coupling under mild conditions. Key steps include:
- Reacting tert-butyl carbamate with a functionalized amine precursor (e.g., 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine) in dichloromethane or acetonitrile .
- Maintaining pH 8–9 using a base like triethylamine to neutralize byproducts and stabilize intermediates .
- Temperature control (0–25°C) to prevent side reactions and optimize yield (>75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify carbamate and hydroxyl groups (e.g., tert-butyl signal at ~1.4 ppm, NH/OH protons at 3–5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected for C₁₁H₂₃N₂O₅) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities (<2%) .
Q. What are the stability considerations for this compound under different storage conditions?
- Stability Profile :
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis. Room-temperature storage in desiccators is viable for ≤1 month .
- Light Sensitivity : Amber vials recommended due to potential photodegradation of the hydroxymethyl group .
- Solubility : Stable in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic substitutions or enzyme inhibition?
- Mechanistic Insights :
- The hydroxyimino (–NH–OH) group acts as a chelating agent, enabling coordination to metal ions in enzyme active sites (e.g., metalloproteases) .
- Kinetic studies (stopped-flow spectroscopy) show pH-dependent hydrolysis (t₁/₂ = 2–8 hours at pH 7.4), critical for prodrug design .
- Comparative Analysis : Derivatives lacking hydroxyimino groups exhibit 10–50x lower inhibitory activity against serine hydrolases .
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Troubleshooting Strategies :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at –40°C .
- COSY/HSQC : Assign overlapping signals (e.g., hydroxymethyl protons at δ 3.6–4.1 ppm) via 2D correlation experiments .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm accuracy .
Q. What experimental approaches are suitable for studying interactions between this compound and biological targets?
- Biochemical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized enzymes (e.g., KD = 1–10 µM for kinase targets) .
- Fluorescence Quenching : Monitor conformational changes in proteins using tryptophan fluorescence (λex = 280 nm) .
- In Silico Methods :
- Molecular Docking (AutoDock Vina) : Predict binding poses in catalytic pockets (e.g., hydrogen bonding with Asp189 in thrombin) .
Comparative and Mechanistic Questions
Q. How does the stereochemistry of the hydroxymethyl group affect biological activity?
- Stereochemical Impact :
- Enantiomeric Resolution : Chiral HPLC (Chiralpak IA column) separates (R)- and (S)-isomers, revealing 3–5x higher IC50 for (R)-isomers in kinase assays .
- X-ray Crystallography : (S)-configured analogs form stronger hydrogen bonds (2.8–3.1 Å) with target proteins .
Q. What strategies mitigate side reactions during functional group modifications (e.g., oxidation of the hydroxymethyl group)?
- Optimized Protocols :
- Oxidation : Use Dess-Martin periodinane (DMP) in dichloromethane at 0°C to selectively oxidize hydroxymethyl to carboxyl without carbamate cleavage .
- Protection-Deprotection : Temporary silylation (TBDMSCl) of hydroxyl groups prevents undesired crosslinking during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
